ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is a complex organic compound with a unique structure that includes a hydrazone moiety and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate typically involves the condensation of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with 2,4-dimethylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate: Similar structure but with a different ester group.
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: Similar hydrazone moiety but with different substituents.
Uniqueness
Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is unique due to its combination of a hydrazone moiety and a pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
ethyl 5-[(2,4-dimethylphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-6-22-17(21)15-12(4)16(18-13(15)5)20-19-14-8-7-10(2)9-11(14)3/h7-9,18H,6H2,1-5H3 |
InChI Key |
UHBBQBJNKISGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.